25R-3|A,7|A,12|A-Trihydroxy-5|A-cholestanoic Acid
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Overview
Description
Preparation Methods
The synthesis of 25R-3 involves several steps starting from diosgenin. The synthetic route includes the conversion of diosgenin to (25R)-26-hydroxycholesterol, followed by benzoylation to form (25R)-cholest-5-ene-3β,26-diol 3β,26-dibenzoate. This intermediate undergoes allylic bromination and dehydrobromination to yield (25R)-cholesta-5,7-diene-3β,26-diol 3β,26-dibenzoate. Subsequent hydrogenation-isomerization and controlled oxidation with CrO3-dimethylpyrazole produce (25R)-3β,26-dihydroxy-5α-cholest-8(14)-en-15-one 3β,26-bis(cyclohexanecarboxylate). Finally, acid hydrolysis of the diester gives the desired compound .
Chemical Reactions Analysis
25R-3 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include CrO3-dimethylpyrazole for oxidation and ammonium chloride in acetic anhydride for substitution reactions . Major products formed from these reactions include (25R)-cholesta-5,7-diene-3β,26-diol and (25R)-3β-chlorine-furosta-5,20(22)-dien-26-ol .
Scientific Research Applications
25R-3 has a wide range of scientific research applications. It is used in the study of cholesterol metabolism due to its potent inhibitory effects on sterol synthesis . In biology and medicine, it has been investigated for its hypocholesterolemic activity and its potential role in regulating cholesterol levels in mammalian cells . Additionally, it has applications in the pharmaceutical industry as a lead compound for the development of new drugs targeting cholesterol metabolism .
Mechanism of Action
The mechanism of action of 25R-3 involves the inhibition of sterol synthesis. It acts by suppressing the levels of coenzyme A reductase in cultured 3-hydroxy-3-methylglutaryl mammalian cells . This inhibition leads to a decrease in cholesterol synthesis and an overall reduction in cholesterol levels. The compound also inhibits oleoyl coenzyme A-dependent esterification of cholesterol in jejunal microsomes .
Comparison with Similar Compounds
25R-3 can be compared with other similar compounds such as (25S)-3β,26-dihydroxy-5α-cholest-8(14)-en-15-one and (25R)-3β-chlorine-furosta-5,20(22)-dien-26-ol . While these compounds share structural similarities, 25R-3 is unique in its potent inhibitory effects on sterol synthesis and its significant hypocholesterolemic activity . The differentiation between the 25R- and 25S-isomers is crucial as they exhibit different biological activities .
Properties
Molecular Formula |
C28H48O5 |
---|---|
Molecular Weight |
464.7 g/mol |
IUPAC Name |
(3R,7R,8R,9S,10R,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-5-carboxylic acid |
InChI |
InChI=1S/C28H48O5/c1-16(2)7-6-8-17(3)19-9-10-20-24-21(13-23(31)27(19,20)5)26(4)12-11-18(29)14-28(26,25(32)33)15-22(24)30/h16-24,29-31H,6-15H2,1-5H3,(H,32,33)/t17-,18-,19-,20+,21+,22-,23+,24+,26-,27-,28?/m1/s1 |
InChI Key |
JIFNDZCDNLFAKC-LRLIEMPNSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](CC4([C@@]3(CC[C@H](C4)O)C)C(=O)O)O)O)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(C(CC3C2C(CC4(C3(CCC(C4)O)C)C(=O)O)O)O)C |
Origin of Product |
United States |
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